molecular formula C9H10O B055152 3-Ethynyl-5-methylcyclohex-2-en-1-one CAS No. 113457-99-1

3-Ethynyl-5-methylcyclohex-2-en-1-one

Cat. No.: B055152
CAS No.: 113457-99-1
M. Wt: 134.17 g/mol
InChI Key: IMNOWFYEGNCALV-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methylcyclohex-2-en-1-one is a versatile cyclohexenone derivative offered as a key synthetic intermediate for research and further manufacturing. Compounds within the cyclohexenone class are recognized for their utility as building blocks in organic synthesis . The ethynyl group on the 3-position provides a reactive handle for further chemical transformations, such as metal-catalyzed coupling reactions (e.g., Sonogashira, Click Chemistry) and cycloadditions, enabling researchers to construct more complex molecular architectures. This makes it particularly valuable in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in material science. Like its structural analog 5-Ethyl-3-methylcyclohex-2-enone, it may also find applications in the fragrance and flavor industry due to the characteristic properties of the cyclohexenone core . As a building block, its primary value lies in its reactivity, which allows for functionalization and ring system elaboration, aiding in the exploration of structure-activity relationships (SAR) in drug discovery programs . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

CAS No.

113457-99-1

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

3-ethynyl-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3

InChI Key

IMNOWFYEGNCALV-UHFFFAOYSA-N

SMILES

CC1CC(=CC(=O)C1)C#C

Canonical SMILES

CC1CC(=CC(=O)C1)C#C

Synonyms

2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-Ethynyl-5-methylcyclohex-2-en-1-one and two analogs from the evidence:

Compound Name Substituents (Position) Functional Groups Present Molecular Formula Molecular Weight (g/mol)
This compound Ethynyl (C3), Methyl (C5) α,β-unsaturated ketone, alkyne Not Provided Inferred ~150-180
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one Aryl (C3, C5) α,β-unsaturated ketone, phenol, methoxy, methylenedioxy C₂₀H₁₈O₅ 338.36
3-Methyl-5-hexyl-2-cyclohexen-1-one Methyl (C3), Hexyl (C5) α,β-unsaturated ketone, alkyl chains C₁₂H₂₀O 180.29 (calculated)

Key Observations :

  • Electronic Effects : The ethynyl group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. In contrast, the aryl substituents in introduce electron-donating effects (e.g., methoxy and hydroxy groups), which may stabilize the conjugated system via resonance.
  • The ethynyl group in the target compound is linear, minimizing steric hindrance.
  • Reactivity : The ethynyl group may participate in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the alkyl- or aryl-substituted analogs .
Physicochemical Properties
Property This compound (Inferred) 3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one 3-Methyl-5-hexyl-2-cyclohexen-1-one
Boiling Point Moderate (due to polar ketone and alkyne) High (aromatic rings increase molecular weight) Low to moderate (alkyl dominance)
Solubility Moderate in polar aprotic solvents Low (hydrophobic aryl groups) High in nonpolar solvents
Stability Susceptible to alkyne oxidation Enhanced by aromatic stabilization High (alkyl groups resist degradation)

Research Findings :

  • Aryl-Substituted Analog () : The presence of methylenedioxy and methoxy groups in enhances UV absorption, making it useful in photochemical studies. Its aromatic substituents also improve thermal stability compared to aliphatic analogs .
  • Alkyl-Substituted Analog () : The hexyl chain in increases lipophilicity, as evidenced by its predicted solubility in organic solvents like hexane or chloroform. This property is critical for applications in hydrophobic matrices or lipid-based drug delivery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-5-methylcyclohex-2-en-1-one with high purity?

  • Methodological Answer :

  • Step 1 : Begin with a Claisen-Schmidt condensation or aldol reaction to form the cyclohexenone core, as these methods are effective for α,β-unsaturated ketones .
  • Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as a precursor .
  • Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the cyclohexenone backbone and substituent positions. Ethynyl protons appear as sharp singlets (~2.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm1^{-1}) and ethynyl (C≡C, ~2100 cm1^{-1}) stretching frequencies .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm the planar geometry of the α,β-unsaturated ketone system .

Q. How does the ethynyl substituent influence the electronic properties of the cyclohexenone core?

  • Methodological Answer :

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. The ethynyl group’s electron-withdrawing nature reduces electron density at the α-carbon, enhancing electrophilicity .
  • Experimental Validation : Compare reactivity with analogs (e.g., methyl- or chloro-substituted cyclohexenones) in nucleophilic addition reactions to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities for biological targets (e.g., kinases) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethynyl with methyl or trifluoromethyl) to isolate contributions to activity .
  • In Vivo Validation : Test top candidates in disease models (e.g., cancer xenografts) to confirm in vitro findings .

Q. What experimental designs are optimal for evaluating this compound as a kinase inhibitor?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase ATP-binding pockets using AutoDock Vina to prioritize targets (e.g., EGFR, BRAF) .
  • In Vitro Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to measure IC50_{50} values .
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Q. How can computational tools predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate cytochrome P450 metabolism and clearance rates .
  • Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to identify potential metabolic hotspots (e.g., ethynyl oxidation) .
  • In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

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